Methylthiomethyl phenyl sulfone
Overview
Description
Methylthiomethyl phenyl sulfone is a sulfone derivative . It can be employed as a nucleophilic and electrophilic building block in various chemical reactions .
Synthesis Analysis
This compound can be synthesized from Chloromethyl phenyl sulfone and Sodium thiomethoxide .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H5SO2CH2SCH3 . It has a molecular weight of 202.29 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the asymmetric synthesis of 6-N-benzoyl-5’-O-benzyl-2’-deoxyadenosine and its anomer . It can also be used in the synthesis of various multidentate methylthio arylethynes (MTA) derivatives .Physical And Chemical Properties Analysis
This compound has a melting point of 85-87 °C (lit.) . Its molecular weight is 202.29 .Scientific Research Applications
Metabolic Research
Brady and Arthur (1961) explored the metabolism of compounds related to methylthiomethyl phenyl sulfone in white rats. They discovered that these compounds undergo oxidation at various groups, including the thiophenyl group, leading to the formation of sulfoxide and sulfone derivatives. This research highlights the metabolic pathways and transformations of such compounds in biological systems (Brady & Arthur, 1961).
Organic Synthesis
Ogura and colleagues (1983) found that methylthiomethyl p-tolyl sulfone is a valuable reagent in the preparation of various organic compounds, such as S-methyl α-ketocarbothioates and α-methoxy-α-arylacetic esters. This demonstrates its utility in synthesizing a wide range of organic molecules (Ogura et al., 1983).
Non-linear Optical Properties
Barzoukas et al. (1989) investigated the non-linear optical properties of sulfur-containing systems, including those with methylthio groups. They found that these groups are more efficient as electron-releasing agents, highlighting the potential of sulfur-containing compounds in non-linear optics (Barzoukas et al., 1989).
Electrophilic Reactions in Organic Chemistry
Naka et al. (1999) studied the electrophilic reactions of alkyl 2-(methylthiomethyl)phenyl sulfoxides. Their findings contribute to the understanding of reaction mechanisms involving sulfone and sulfoxide derivatives in organic synthesis (Naka et al., 1999).
Preparation Methods
Another study by Ogura et al. (1983) presented an efficient method for preparing methylthiomethyl p-tolyl sulfone, further emphasizing its significance in synthetic chemistry (Ogura et al., 1983).
Safety and Hazards
Methylthiomethyl phenyl sulfone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
While the exact future directions for Methylthiomethyl phenyl sulfone are not explicitly mentioned in the search results, it is evident that its use as a nucleophilic and electrophilic building block in various chemical reactions presents numerous possibilities for future research and applications .
Mechanism of Action
Target of Action
Methylthiomethyl phenyl sulfone is a sulfone derivative that acts as a nucleophilic and electrophilic building block . It is used in the synthesis of various compounds, including multidentate methylthio arylethynes (MTA) derivatives .
Mode of Action
The compound interacts with its targets through covalent bonding , playing a crucial role in the synthesis of various compounds . It can be employed in the asymmetric synthesis of 6-N-benzoyl-5’-O-benzyl-2’-deoxyadenosine and its anomer .
Biochemical Pathways
It is known to be involved in the synthesis of various compounds, suggesting its role in multiple biochemical pathways .
Result of Action
The primary result of this compound’s action is the synthesis of various compounds, including multidentate methylthio arylethynes (MTA) derivatives . It serves as a key building block in these synthesis processes .
Biochemical Analysis
Biochemical Properties
Methylthiomethyl phenyl sulfone plays a significant role in biochemical reactions due to its ability to act as both a nucleophile and an electrophile. It interacts with various enzymes and proteins, facilitating the synthesis of complex molecules. For instance, it is used in the asymmetric synthesis of 6-N-benzoyl-5’-O-benzyl-2’-deoxyadenosine and its anomer . The interactions between this compound and these biomolecules are primarily based on its sulfone group, which can participate in various chemical reactions.
Cellular Effects
This compound influences cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with specific cellular proteins, leading to changes in cellular function. For example, its role in the synthesis of complex molecules can impact the overall metabolic activity of cells . Additionally, its interactions with enzymes can lead to alterations in gene expression, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as both a nucleophile and an electrophile. This dual functionality allows it to participate in various chemical reactions, including enzyme inhibition or activation. For instance, it can bind to specific enzymes, altering their activity and leading to changes in gene expression . The sulfone group in this compound is crucial for these interactions, as it can form stable complexes with various biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can facilitate the synthesis of complex molecules without causing significant adverse effects. At higher doses, it can lead to toxic effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, where the biochemical activity of this compound increases significantly beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate chemical reactions. It can affect metabolic flux and metabolite levels by participating in the synthesis of complex molecules . The sulfone group in this compound is crucial for these interactions, as it can form stable complexes with various enzymes and cofactors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments . The sulfone group in this compound plays a key role in these interactions, as it can form stable complexes with various transporters and binding proteins.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it can exert its biochemical effects. Targeting signals and post-translational modifications can direct it to specific organelles, influencing its activity and function . The sulfone group in this compound is essential for these interactions, as it can form stable complexes with various targeting signals and post-translational modifications.
properties
IUPAC Name |
methylsulfanylmethylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S2/c1-11-7-12(9,10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGGZYQBIQAYII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349143 | |
Record name | Methylthiomethyl phenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59431-14-0 | |
Record name | Methylthiomethyl phenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylthiomethyl phenyl sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.